molecular formula C8H6F2O2 B1316960 3,5-Difluoro-4-methoxybenzaldehyde CAS No. 654-11-5

3,5-Difluoro-4-methoxybenzaldehyde

Cat. No. B1316960
CAS RN: 654-11-5
M. Wt: 172.13 g/mol
InChI Key: KBSLGHDKSCGXKQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 and is typically stored at ambient temperature . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-methoxybenzaldehyde . The InChI code is 1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . The InChI key is KBSLGHDKSCGXKQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a boiling point of 38-41°C and a predicted density of 1.289 g/cm3 . It is a solid substance and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Anticancer Activity

3,5-Difluoro-4-methoxybenzaldehyde has been investigated in the context of cancer research. A study focused on the synthesis of fluorinated benzaldehydes, including 3,5-Difluoro-4-methoxybenzaldehyde, for their use in creating fluoro-substituted stilbenes. These compounds were analogs of the anticancer combretastatins, and the research revealed that the most active fluoro analogue retained potent cell growth inhibitory properties similar to combretastatin A-4 (Lawrence et al., 2003).

Spectroscopic and Quantum Chemical Investigations

Another study focused on the spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical aspects of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is structurally related to 3,5-Difluoro-4-methoxybenzaldehyde. This investigation utilized density functional theory (D(DFT) to explore the optimized geometry, vibrational frequencies, NMR chemical shifts, and other spectroscopic characteristics of the compound (Abbas, Gökce, & Bahçelī, 2016).

Synthesis and Chemical Analysis

Research has also been conducted on the facile synthesis of 3-fluoro-4-methoxybenzaldehyde, which shares a close structural relationship with 3,5-Difluoro-4-methoxybenzaldehyde. The study proposed a simplified synthetic method, which avoided the use of concentrated hydrochloric and sulfuric acid, thereby reducing the environmental impact and cost of production (Wang Bao-jie, 2006).

Intramolecular Charge Transfer Effects

Further research examined the intramolecular charge transfer effects on 4-hydroxy-3-methoxybenzaldehyde, another structurally similar compound. The study included analysis of absorption and fluorescence spectral characteristics in different solvents, providing insights into the molecular behavior of these types of compounds (Rajendiran & Balasubramanian, 2008).

Synthesis and Ab Initio/DFT Studies

The molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole, derived from 4-methoxybenzaldehyde, were investigated using ab initio and DFT methods. This research provides insight into the molecular properties of compounds related to 3,5-Difluoro-4-methoxybenzaldehyde (Arslan & Algül, 2007).

Safety And Hazards

The safety information for this compound includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

3,5-difluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSLGHDKSCGXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560444
Record name 3,5-Difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-methoxybenzaldehyde

CAS RN

654-11-5
Record name 3,5-Difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-11-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,5-Difluoro-4-methoxybenzonitrile (0.237 mol), Raney alloy (40 g) and 90% formic acid (400 ml) were reacted substantially as described in Example 7A above to obtain 22.9 g (56%) of a white, low melting solid.
Quantity
0.237 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3,5-difluoro-4-methoxybenzonitrile (3.50 g, 0.0207 mole) and Raney catalyst powder (3.5 g) in 90% formic acid (35 ml) was stirred and heated under reflux for 2.5 hours and the catalyst was filtered and washed with hot water and hexane. The hexane layer was separated and the aqueous solution was extracted an additional three times with hexane. The combined hexane extracts were washed with water and brine, dried and the solvent was removed to give 3,5-difluoro-4-methoxybenzaldehyde as an oil (3.38 g, 95%).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NJ Lawrence, LA Hepworth, D Rennison… - Journal of fluorine …, 2003 - Elsevier
The synthesis of a series of fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes is described. 3,5-Difluoro-4-hydroxybenzaldehyde (6) and 3-…
Number of citations: 103 www.sciencedirect.com
A Saady, NY Steinman, M Wojtyniak… - Current Protocols in …, 2020 - Wiley Online Library
Nucleoside intercalator conjugates (NICs) describe an innovative methodology developed in our research group for preparation of fluorescence turn‐on DNA hybridization probes …
SG Senderoff, SC Shilcrat… - Journal of Labelled …, 1989 - Wiley Online Library
Synthesis of carbonâ•’14 and tritium labeled dopamine betaâ•’hydroxylase inhibitors of the imidazolinethione type Page 1 Journal of Labelled Compounds and Radiopharmaceuticals-…
LI Kruse, WE DeWolf Jr, PA Chambers… - Biochemistry, 1986 - ACS Publications
The synthesis and kinetic characterization of a new class of dopamine/3-hydroxylase (DBH; EC 1.14. 17.1) inhibitor, l-(4-hydroxybenzyl) imidazole-2-thiol, is reported. These inhibitors, …
Number of citations: 46 pubs.acs.org
M Abdel-Halim, S Sigler, NAS Racheed… - Journal of Medicinal …, 2021 - ACS Publications
A ligand-based approach involving systematic modifications of a trisubstituted pyrazoline scaffold derived from the COX2 inhibitor, celecoxib, was used to develop novel PDE5 inhibitors…
Number of citations: 9 pubs.acs.org
A Saady, M Wojtyniak, E Varon, V Böttner… - Bioconjugate …, 2020 - ACS Publications
Currently, there is demand for fluorescent oligonucleotide probes for diagnostic purposes. To address this necessity, we developed nucleosides containing a flexible spacer with an …
Number of citations: 6 pubs.acs.org
RW Hartmann, A Palusczak, F Lacan… - Journal of Enzyme …, 2004 - Taylor & Francis
Regioselectively fluorinated 1-(naphth-2-ylmethyl)imidazoles 1a–h have been synthesized starting from the corresponding (naphth-2-yl)methanols (2). 2a–d have been obtained by …
Number of citations: 24 www.tandfonline.com
M Cellier, E Fazackerley, AL James, S Orenga… - Bioorganic & medicinal …, 2014 - Elsevier
A series of 2-arylbenzothiazole derivatives have been prepared as fluorogenic enzyme substrates in order to detect aminopeptidase, esterase, phosphatase and β-galactosidase …
Number of citations: 17 www.sciencedirect.com
CM Songca, SP*, Bonnett, R.** & Maes - South African Journal of …, 1997 - journals.co.za
Discussion The synthetic strategy consists of two main parts. The first part involves the synthesis of fluorinated hydroxybenzaldehydes in which the fluorine substituents are adjacent to …
Number of citations: 15 journals.co.za
TM Beale, RM Myers, JW Shearman… - …, 2010 - pubs.rsc.org
The generally accepted view is that the 3,4,5-trimethoxy-substituted aromatic A-ring of combretastatin A-4 (CA-4) and its analogues should be conserved in order to maintain biological …
Number of citations: 30 pubs.rsc.org

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